BenchChemオンラインストアへようこそ!

Beta-amyloid peptide(1-40)

Amyloid Aggregation Chemical Kinetics Protein Misfolding

Sourcing the correct amyloid isoform is critical: Aβ40 (CAS 131438-79-4) and Aβ42 are not interchangeable. Aβ40 aggregation is predominantly driven by secondary nucleation, with distinct kinetics, lower neurotoxicity, and higher solubility, making it the essential isoform for studying this specific pathway and for calibrating diagnostic assays. Procurement of this ≥95% pure, lyophilized powder is mandatory for reproducible Alzheimer's research and biomarker validation, avoiding the quantitative artifacts associated with incorrect isoform substitution.

Molecular Formula
Molecular Weight
Cat. No. B1578101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-amyloid peptide(1-40)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid Peptide (1-40) (Aβ40): Procurement Guide for Alzheimer's Disease Research and Diagnostic Assay Development


Beta-amyloid peptide (1-40), abbreviated as Aβ40, is a 40-residue proteolytic fragment of the amyloid precursor protein (APP) and is the predominant Aβ isoform in human cerebrospinal fluid and plasma, constituting approximately 90% of the total Aβ pool under physiological conditions [1]. It differs from the more extensively studied Aβ42 peptide solely by the absence of two C-terminal hydrophobic residues (Ile41 and Ala42). Despite this minor sequence variation, Aβ40 exhibits markedly distinct aggregation kinetics, structural dynamics, membrane interaction behavior, and neurotoxic potential compared to Aβ42 [2]. Aβ40 is not merely a benign counterpart to Aβ42; it actively modulates the aggregation and toxicity of Aβ42, acts as a biomarker in diagnostic assays, and serves as an essential tool in investigating the molecular mechanisms underlying Alzheimer's disease pathogenesis and therapeutic intervention strategies [3].

Why Aβ40 and Aβ42 Cannot Be Substituted: Functional and Experimental Divergence in Alzheimer's Research


Despite sharing 95% sequence identity, Aβ40 and Aβ42 are not interchangeable reagents. Substituting Aβ40 for Aβ42 (or vice versa) in experimental systems introduces critical, quantifiable artifacts. The two peptides diverge fundamentally in their primary aggregation pathway: Aβ42 aggregation is driven by primary nucleation, whereas Aβ40 aggregation relies predominantly on fibril-catalyzed secondary nucleation, a difference exceeding one order of magnitude in relative process importance [1]. Furthermore, Aβ42 monomers exhibit a significantly more rigid C-terminus, which pre-organizes the peptide for β-sheet formation and accelerates aggregation [2]. In cellular assays, Aβ42 displays markedly higher neurotoxicity and is capable of inducing tau pathology, while Aβ40 at comparable concentrations is less toxic and can even protect against Aβ42-induced damage [3]. These divergent properties mean that using the incorrect isoform will lead to erroneous conclusions about aggregation kinetics, toxic mechanisms, and drug efficacy. The quantitative evidence detailed below establishes the precise, verifiable differentiation that mandates the specific procurement of Aβ40 for defined scientific and industrial applications.

Quantitative Differentiation of Aβ40: Aggregation Kinetics, Structural Dynamics, and Functional Divergence from Aβ42


Divergent Aggregation Pathways: Primary vs. Secondary Nucleation Dominance

The aggregation of Aβ40 and Aβ42 proceeds via fundamentally different microscopic mechanisms. While Aβ42 aggregation is dominated by primary nucleation, the major source of aggregates for Aβ40 is a fibril-catalyzed secondary nucleation process. This results in a shift of more than one order of magnitude in the relative importance of primary versus secondary nucleation between the two peptides [1]. Consequently, Aβ40 aggregation exhibits pronounced saturation behavior at high monomer concentrations, a characteristic not observed for Aβ42 [1].

Amyloid Aggregation Chemical Kinetics Protein Misfolding

C-Terminal Conformational Rigidity: A Structural Determinant of Aggregation Propensity

At 273.3 K, NMR spin relaxation measurements reveal that the C-terminus of monomeric Aβ42 is significantly more rigid than that of Aβ40, as evidenced by higher order parameters (S2). This increased rigidity corresponds to a lower configurational entropy for Aβ42, reducing the entropic penalty for transitioning to the fibrillar β-sheet conformation [1]. This structural pre-organization is a key factor underlying the faster aggregation of Aβ42 relative to Aβ40.

Protein Dynamics NMR Spectroscopy Conformational Entropy

Distinct Molecular Recycling Kinetics in Mature Fibrils

Mature Aβ40 amyloid fibrils exhibit significantly greater molecular recycling compared to Aβ42 fibrils. Hydrogen/deuterium exchange mass spectrometry demonstrates that the dissociation rate constant (k_off) for Aβ40 is much higher than that for Aβ42. This indicates that Aβ40 molecules within the fibril continuously dissociate and reassociate, a dynamic behavior that is less pronounced in the more stable Aβ42 fibrils [1].

Fibril Dynamics Hydrogen/Deuterium Exchange Mass Spectrometry

Modulation of Aβ42 Aggregation and Toxicity: A Protective Role

Aβ40 acts as a potent modulator of Aβ42 aggregation and toxicity. At approximately equimolar ratios (Aβ40/Aβ42 ~ 0.5-1), Aβ40 inhibits Aβ42 fibril formation by more than 50% [1]. Furthermore, the equimolar mixture of Aβ40 and Aβ42 rapidly forms spherical oligomers that are structurally stable and exhibit the highest toxicity among various mixtures tested, surpassing the toxicity of pure Aβ42 oligomers in neuronal degeneration assays [2].

Co-aggregation Neuroprotection Oligomer Stability

Quantified Solubility and Monomeric State Stability

Direct measurement of equilibrium solubility reveals that recombinant Aβ40 has a solubility of 0.36 ± 0.15 μM in 20 mM sodium phosphate buffer at pH 7.4 [1]. This value is higher than that reported for Aβ42, which is consistent with its lower aggregation propensity and less hydrophobic C-terminus [2]. Microfluidic diffusional sizing confirms that the soluble species are random coil monomers with a hydrodynamic radius of ~1.8 nm [1].

Peptide Solubility Monomer Preparation Biophysical Characterization

Membrane Permeabilization: Aβ40 Alone Causes Less Leakage than Aβ40/Aβ42 Co-Aggregates

In lipid bilayer models, the co-aggregation of Aβ40 and Aβ42 leads to more rapid and significant membrane content leakage compared to that induced by Aβ40 alone [1]. This indicates that the heterotypic interactions between the two isoforms at the membrane interface enhance membrane disruption, a key event in proposed mechanisms of Aβ-induced cytotoxicity. Aβ40, in isolation, is less disruptive to membrane integrity.

Membrane Biophysics Lipid Bilayer Toxicity Mechanism

Defined Application Scenarios for Beta-Amyloid Peptide (1-40) in Research and Diagnostics


Kinetic Studies of Secondary Nucleation-Dominated Aggregation

Given that Aβ40 aggregation is predominantly driven by fibril-catalyzed secondary nucleation, as demonstrated by Meisl et al. [5], Aβ40 is the optimal peptide for investigating this specific microscopic step in amyloid formation. Researchers can use Aβ40 to dissect the molecular determinants of secondary nucleation and screen for inhibitors that specifically target this pathway. Studies employing Aβ42 would predominantly probe primary nucleation and are not directly comparable.

Investigating the Modulatory Role of Aβ40 in Mixed Isoform Systems

The unique ability of Aβ40 to alter the aggregation pathway and toxicity of Aβ42, including the formation of highly toxic equimolar oligomers [5] and the inhibition of Aβ42 fibrillogenesis , makes it an indispensable tool for studying the complex interplay between Aβ isoforms. Procurement of Aβ40 is essential for experiments designed to model the in vivo proteotoxic environment and to understand how alterations in the Aβ40/Aβ42 ratio contribute to Alzheimer's disease pathogenesis.

Biophysical Studies Requiring Stable Monomeric Peptide

The measured equilibrium solubility of Aβ40 (0.36 ± 0.15 μM) [5] and its less aggregation-prone nature compared to Aβ42 allow for the preparation of stable monomeric solutions. This is critical for high-resolution structural studies (e.g., solution NMR, single-molecule fluorescence) of the intrinsically disordered monomer, for accurate determination of binding affinities to potential drug candidates or antibodies, and for seeding experiments requiring a defined starting state. The use of Aβ40 mitigates the experimental artifacts caused by rapid, uncontrolled aggregation of Aβ42.

Diagnostic Assay Calibration and Biomarker Validation

As the predominant Aβ species in human plasma and CSF [5], synthetic Aβ40 is a required standard for the calibration and validation of ELISA kits, mass spectrometry assays, and other analytical platforms used to quantify Aβ40 levels in patient samples . Its use as a biomarker in diagnostic tests for Alzheimer's disease is well-established in patents and clinical research, where the ratio of Aβ40 to Aβ42 is a key diagnostic indicator [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-amyloid peptide(1-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.